Lipophilicity Modulation: The Benzyl Substituent Elevates Computed XLogP3-AA by +0.4 to +1.6 Units Relative to Phenyl and Cyclohexyl Analogs
The target compound's computed XLogP3-AA value of 4.1 [1] is 0.4 units higher than the N-phenyl analog (CAS 1021133-10-7, CID 42111245, XLogP3-AA = 3.7) [2], and approximately 1.6 units higher than the N-cyclohexyl variant (CAS 1021074-55-4, XLogP3-AA ≈ 2.5 estimated) [3]. This increment places the benzyl derivative within the optimal lipophilicity range (3–5) frequently associated with improved passive membrane permeability and oral absorption, while the phenyl analog borders on the lower threshold and the cyclohexyl analog falls below it.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.1 |
| Comparator Or Baseline | N-Phenyl analog (CAS 1021133-10-7): XLogP3-AA = 3.7; N-Cyclohexyl analog (CAS 1021074-55-4): XLogP3-AA ≈ 2.5 (estimated from structural fragment contributions) |
| Quantified Difference | +0.4 units vs. N-phenyl; +1.6 units vs. N-cyclohexyl |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15); validated on training set of >10,000 compounds [1] |
Why This Matters
Procurement of the benzyl analog prioritizes a compound with a higher probability of passive cellular permeability and blood-brain barrier penetration compared to less lipophilic N-substituted counterparts, reducing the risk of attrition in permeability-limited screening campaigns.
- [1] PubChem. Computed XLogP3-AA for CID 42111244. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] PubChem. Computed XLogP3-AA for N-phenyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide (CID 42111245). National Center for Biotechnology Information. Accessed May 2026. View Source
- [3] PubChem. Estimated lipophilicity for N-cyclohexyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide (CID 42111246). National Center for Biotechnology Information. Accessed May 2026. View Source
